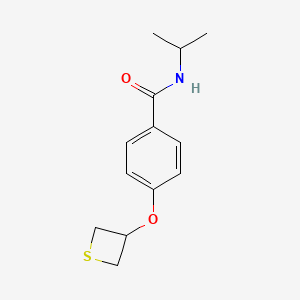

N-isopropyl-4-(3-thietanyloxy)benzamide

描述

属性

IUPAC Name |

N-propan-2-yl-4-(thietan-3-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-9(2)14-13(15)10-3-5-11(6-4-10)16-12-7-17-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNYOHBVYARQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OC2CSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparative Analysis with Structural Analogs

Key Compounds:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), featuring dimethoxy groups on the phenyl ring .

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) : Produced using methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield), with a hydroxy substituent on the benzamide .

N-Isopropyl-4-(phenylethynyl)benzamide (1i): Synthesized via Sonogashira coupling of N-isopropyl-4-bromobenzamide with phenylacetylene under palladium/copper catalysis, highlighting alkynyl group introduction .

N-Isopropyl-4-(6-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzamide (C10) : A polysubstituted benzamide with a benzo[d][1,3]dioxole moiety, crystallized from EtOAc (76% yield) .

Physicochemical Properties

Key Observations:

- Molecular Weight : Higher molecular weights (e.g., C10 at 477.19 g/mol) correlate with complex substituents like benzo[d][1,3]dioxole .

- Purity : Commercial analogs (e.g., piperidinyl derivatives) are typically ≥95% pure, emphasizing rigorous purification protocols .

- Stability : Hydrazine-containing derivatives (e.g., ) require dark, inert storage conditions due to sensitivity, unlike stable alkynyl or methoxy variants .

Structural-Activity Relationships (SAR)

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-4-(3-thietanyloxy)benzamide, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Multi-step synthesis typically involves coupling the benzamide core with a thietane-derived moiety. Key steps include:

- Nucleophilic substitution : React 4-hydroxybenzamide derivatives with 3-thietanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .

- Amide formation : Use HATU or EDC/HOBt coupling agents to introduce the isopropylamine group .

- Optimization : Microwave-assisted synthesis (80–100°C, 30 min) reduces side reactions and improves yields compared to traditional reflux methods .

- Critical Parameters : Solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading significantly influence reaction efficiency. Monitor purity via HPLC at each stage .

Q. How can researchers purify this compound to achieve >98% purity for pharmacological assays?

- Methodological Answer :

- Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile, 0.1% TFA) to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to isolate crystalline material .

- Validation : Confirm purity via LC-MS (ESI+) and compare retention times with synthetic standards .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., thietane ring protons at δ 3.5–4.0 ppm) and confirm amide bond formation .

- FT-IR : Detect characteristic bands for C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm thietane ring geometry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution data .

- Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. Compare with DFT-optimized structures (B3LYP/6-31G*) .

- Discrepancy Analysis : If bond lengths differ >0.02 Å, reassess computational basis sets or consider crystal-packing effects .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Pathways : Thietane rings are prone to oxidation; use DSC/TGA to identify decomposition thresholds (e.g., >150°C) .

- Stabilization : Formulate as lyophilized powders (with trehalose) or encapsulate in PLGA nanoparticles to enhance shelf life .

- In Vitro Testing : Conduct accelerated stability studies (40°C/75% RH, 6 months) with LC-MS monitoring .

Q. How can researchers reconcile conflicting bioactivity data from different receptor-binding assays?

- Methodological Answer :

- Assay Design : Use orthogonal methods (e.g., SPR for binding kinetics vs. cell-based cAMP assays for functional activity) .

- Control Standardization : Include reference ligands (e.g., propranolol for β-adrenergic receptors) to normalize inter-assay variability .

- Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What computational models predict the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability, and CYP450 interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein binding .

- Validation : Compare predicted clearance rates with in vivo rodent PK studies .

Q. How does the thietane ring’s conformation impact binding to biological targets?

- Methodological Answer :

- Conformational Analysis : Use NOESY NMR to identify spatial proximity between thietane protons and aromatic benzamide protons .

- Docking Studies : AutoDock Vina simulations with receptor crystal structures (e.g., 5-HT₃A) to map steric and electronic complementarity .

Methodological Notes

- Hazard Mitigation : Follow protocols in Prudent Practices in the Laboratory for handling mutagenic intermediates (e.g., PPE, fume hoods) .

- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) in line with Organic Syntheses standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。